An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole
For Distribution: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-methyl-3-phenyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application in synthesis and drug development. This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze this specific molecule. While direct experimental data for this particular isomer is not widely published, this document synthesizes predictive data based on established principles of spectroscopy and analysis of closely related analogues to offer a robust analytical framework. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, detailing experimental protocols, predicted data, and the underlying scientific rationale.
Introduction: The Analytical Imperative
The pyrazole scaffold is a cornerstone in modern synthetic chemistry, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The specific arrangement of substituents on the pyrazole ring dictates its chemical reactivity, biological targets, and physical properties. 5-Chloro-1-methyl-3-phenyl-1H-pyrazole (C₁₁H₁₀ClN₂) presents a unique substitution pattern that requires unambiguous characterization to ensure purity, confirm identity, and understand its electronic and structural attributes. Spectroscopic analysis provides a non-destructive, detailed view of the molecular architecture, making it an indispensable tool in the research and development pipeline.
Molecular Structure:
Caption: General workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Formula: C₁₁H₁₀ClN₂ Monoisotopic Mass: 205.0560 g/mol
Key Observations:
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Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. For this compound, it is expected at m/z 205.
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Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern. An M⁺ peak will be observed for the molecule containing ³⁵Cl (m/z 205), and a smaller peak, known as the M+2 peak, will be observed for the molecule containing ³⁷Cl (m/z 207). The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.
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Fragmentation: The molecular ion can fragment into smaller, charged pieces. While complex, predictable fragmentation pathways exist. Common fragmentation for pyrazoles involves the loss of HCN or N₂. [2]The bond between the pyrazole and phenyl rings could also cleave.
Predicted Fragmentation Pathways:
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Loss of Cl radical: [M - Cl]⁺ at m/z 170
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Loss of N₂: [M - N₂]⁺ at m/z 177
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Loss of CH₃ radical: [M - CH₃]⁺ at m/z 190
Experimental Protocol: MS
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Sample Introduction: Introduce a dilute solution of the compound (in a solvent like methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
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Ionization: Utilize an appropriate ionization technique. Electrospray Ionization (ESI) is a soft ionization method ideal for observing the molecular ion with minimal fragmentation. Electron Impact (EI) is a higher-energy method that induces more fragmentation, providing structural clues. [3]3. Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their m/z ratio.
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Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak, confirm the chlorine isotopic pattern, and propose structures for major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by measuring the mass with very high precision.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 – 3150 | C-H Stretch | Aromatic (Phenyl & Pyrazole C-H) |
| 2850 – 2960 | C-H Stretch | Aliphatic (N-CH₃) |
| ~1600, ~1580, ~1500 | C=C & C=N Stretch | Aromatic Rings (Phenyl and Pyrazole) |
| ~1450, ~1375 | C-H Bend | Aliphatic (N-CH₃) |
| 1000 – 1250 | C-N Stretch | Aryl-N (Phenyl-N), N-CH₃ |
| 750 – 850 | C-Cl Stretch | Aryl Halide |
| 690 – 770 | C-H Bend (out-of-plane) | Monosubstituted Phenyl Ring |
Experimental Protocol: IR
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Sample Preparation:
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KBr Pellet: Mix a small amount of the solid sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
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Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
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Analysis: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings.
Predicted UV-Vis Absorption:
5-Chloro-1-methyl-3-phenyl-1H-pyrazole contains a conjugated system encompassing the phenyl and pyrazole rings. This is expected to result in strong UV absorption.
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λ_max: An absorption maximum (λ_max) is predicted in the range of 250–280 nm . This corresponds to π → π* electronic transitions within the conjugated aromatic system. The exact position and intensity of the peak can be influenced by the solvent polarity. [4] Experimental Protocol: UV-Vis
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Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is around 10⁻⁵ to 10⁻⁶ M.
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Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette containing only the solvent as a reference blank.
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Data Acquisition: Place the sample cuvette in the spectrophotometer and scan over a range (e.g., 200–400 nm).
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Analysis: Identify the wavelength of maximum absorbance (λ_max). The Beer-Lambert law can be used to determine the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.
Spectroscopic Data Correlation
Caption: Correlation of spectroscopic techniques to molecular information.
Conclusion
The comprehensive spectroscopic analysis of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. While ¹H and ¹³C NMR spectroscopy elucidate the precise carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic 3:1 isotopic pattern confirming the presence of chlorine. IR spectroscopy validates the presence of key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated aromatic system. Together, these methods provide a self-validating system for the unambiguous identification and characterization of the molecule, ensuring its quality and suitability for downstream applications in research and development.
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